methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate
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Overview
Description
methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable isoindoline precursor with various reagents to introduce the desired functional groups. For instance, the reaction of an isoindoline derivative with methyl iodide (MeI) can yield the methylated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting viral replication or inducing cancer cell apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 1-hydroxyindole-3-carboxylate: Used in the synthesis of phytoalexins.
Uniqueness
methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
methyl 6-amino-2-heptan-4-yl-1-oxo-3H-isoindole-4-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-4-6-12(7-5-2)19-10-15-13(16(19)20)8-11(18)9-14(15)17(21)22-3/h8-9,12H,4-7,10,18H2,1-3H3 |
InChI Key |
BQZRPYJLMNTWMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)N1CC2=C(C1=O)C=C(C=C2C(=O)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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